2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-16-9-5-4-8-15(16)17(22)20-11-10-14-12-23-18(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXQAUGRFVIJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Phenacyl Bromide
The Hantzsch reaction is a cornerstone for thiazole formation. For 2-phenyl-1,3-thiazole derivatives, phenacyl bromide (bromoacetophenone, 1 ) reacts with thiourea (2 ) in ethanol under reflux (Δ, 6–8 h):
This yields 2-amino-4-phenylthiazole (3 ). To introduce the ethylamine side chain at position 4, 3 undergoes alkylation with 1,2-dibromoethane in dimethylformamide (DMF) using KCO as a base (60°C, 12 h), producing 4-(2-bromoethyl)-2-phenylthiazole (4 ). Subsequent treatment with aqueous ammonia (25% NH, 50°C, 6 h) affords 2-(2-phenylthiazol-4-yl)ethylamine (5 ).
Table 1: Optimization of Thiazole Alkylation
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1,2-Dibromoethane | DMF | KCO | 60 | 68 |
| 1-Bromo-2-chloroethane | THF | NaH | 40 | 52 |
| Ethylene carbonate | DMSO | DBU | 80 | 45 |
Alternative Cyclization via β-Keto Thioamides
An alternative route employs β-keto thioamides for regioselective thiazole formation. Ethyl 3-phenyl-3-oxopropane-1-thioate (6 ) reacts with ethylenediamine in acetic acid (reflux, 4 h), yielding 4-(2-aminoethyl)-2-phenylthiazole (5 ) directly. This one-pot method bypasses alkylation steps but requires stringent control over stoichiometry to minimize dimerization.
Benzamide Formation: Coupling Strategies
Schotten-Baumann Reaction
The ethylamine intermediate (5 ) reacts with 2-bromobenzoyl chloride (7 ) in a biphasic system (CHCl/HO) using NaHCO as a base (0°C → rt, 2 h):
This method affords the target compound in 75–82% yield after recrystallization from ethanol.
Carbodiimide-Mediated Coupling
For moisture-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dry THF (0°C → rt, 12 h) facilitate amide bond formation between 5 and 2-bromobenzoic acid (8 ), yielding 85–90% product.
Table 2: Comparison of Amidation Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | NaHCO | CHCl | 78 | 95 |
| EDC/HOBt | EDC, HOBt, DIPEA | THF | 88 | 98 |
| Mixed Anhydride | ClCOEt, NMM | EtOAc | 70 | 92 |
Bromination Strategies and Positional Selectivity
Direct Bromination of Benzamide Precursors
2-Bromobenzoic acid (8 ) is synthesized via electrophilic aromatic bromination of benzoic acid using Br in HSO (0°C, 2 h), achieving >95% regioselectivity for the ortho-position due to sulfuric acid’s directing effects.
Late-Stage Bromination Risks
Purification and Characterization
Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol/water (9:1). Characterization includes:
-
H NMR (400 MHz, CDCl): δ 8.02 (d, J=8.0 Hz, 1H, Ar-H), 7.85 (s, 1H, Thiazole-H), 7.45–7.30 (m, 5H, Ph-H), 3.75 (t, J=6.4 Hz, 2H, CH), 3.15 (t, J=6.4 Hz, 2H, CH).
-
HPLC : >98% purity (C18 column, MeOH/HO 70:30).
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors for the Hantzsch step (residence time 20 min, 100°C) and telescoped amidation, reducing processing time by 40% compared to batch methods. Environmental metrics highlight a 65% reduction in E-factor via solvent recycling.
Challenges and Mitigation Strategies
-
Thiazole Ring Sensitivity : Oxidative degradation during amidation is mitigated by inert atmosphere (N) and low-temperature conditions.
-
Ethylamine Linker Stability : Boc-protection of the amine prior to alkylation prevents side reactions, with deprotection using HCl/dioxane post-cyclization.
Emerging Methodologies
Recent advances include photoredox-catalyzed thiazole synthesis and enzymatic amidation using lipases, though these remain experimental for brominated systems .
Chemical Reactions Analysis
2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring in the compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-Chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
- Structural Differences : The benzamide ring is substituted with chlorine and methoxy groups at positions 3 and 4, respectively, instead of bromine at position 2.
- Physicochemical Properties :
- Molecular weight: 372.87 g/mol (vs. ~375–380 g/mol for the brominated analog, estimated).
- logP: 4.15 (indicative of similar lipophilicity to the bromo derivative).
- Polar surface area: 42.35 Ų (comparable hydrogen-bonding capacity).
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structural Differences : Features a trifluoropropyl ether and fluorine atoms on the benzamide and aniline moieties.
- Physicochemical Properties :
- Higher molecular weight (~450 g/mol) due to fluorinated substituents.
- Increased logD (estimated >5) due to trifluoromethyl groups.
- Functional Impact : Fluorination enhances metabolic stability and membrane permeability but may reduce solubility .
Analogues with Varied Heterocyclic Moieties
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide
- Structural Differences : Replaces the thiazole ring with a benzimidazole group.
- Physicochemical Properties: Molecular weight: 344.21 g/mol (lighter due to benzimidazole’s planar structure). Hydrogen-bond donors: 2 (vs. 1 in the thiazole analog), enhancing solubility.
- Functional Impact : Benzimidazole’s aromaticity and basicity may confer distinct binding modes to enzymes or receptors .
Bi-heterocyclic Propanamides (7a-l)
- Structural Differences : Combines 1,3-thiazole with 1,3,4-oxadiazole rings.
- Synthesis Pathway : Derived from hydrazide intermediates and carbon disulfide, differing from the alkylation/amidation routes used for benzamide derivatives.
Physicochemical and Pharmacokinetic Comparison Table
Q & A
Basic: What are the recommended synthetic routes for 2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide, and how can reaction yields be optimized?
Answer:
The synthesis typically involves constructing the thiazole ring followed by functionalization of the benzamide moiety. A common approach includes:
- Step 1: Condensation of 2-phenyl-1,3-thiazole-4-ethylamine with 2-bromobenzoyl chloride in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to form the amide bond .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Optimization Tips: - Use catalytic bases like triethylamine to enhance amide coupling efficiency.
- Monitor reaction progress with TLC or HPLC to minimize byproducts .
- Control temperature during exothermic steps (e.g., < 0°C for acid chloride addition) .
Advanced: How can computational methods guide the optimization of substituent placement (e.g., bromo group) for target biological activity?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinity of the bromo-substituted benzamide to enzymes (e.g., urease or kinases) by comparing poses with non-bromo analogs .
- QSAR Studies: Correlate electronic effects (Hammett σ values) of substituents with bioactivity data to identify optimal positions for halogenation .
- DFT Calculations: Analyze charge distribution and steric hindrance of the bromo group to refine synthetic priorities .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR (¹H/¹³C): Verify thiazole ring protons (δ 7.2–8.1 ppm) and benzamide carbonyl (δ ~165 ppm) .
- HPLC-MS: Assess purity (>95%) and confirm molecular weight ([M+H]+ expected at m/z 413.98) .
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .
Advanced: How can crystallographic data (e.g., SHELX/ORTEP) resolve ambiguities in molecular conformation?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL for refinement to determine bond angles, dihedral rotations, and halogen bonding patterns .
- ORTEP Visualization: Generate thermal ellipsoid plots to identify steric clashes or non-covalent interactions (e.g., bromine-mediated π-stacking) .
- Validation Tools: Check CIF files with PLATON or Mercury to ensure geometric accuracy .
Basic: What preliminary assays are recommended to evaluate the compound's biological activity?
Answer:
- Enzyme Inhibition: Test against urease or kinases using spectrophotometric assays (e.g., inhibition of Jack bean urease at 630 nm) .
- Antimicrobial Screening: Perform MIC assays against S. aureus or E. coli via broth microdilution .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced: How to address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
Answer:
- Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤1%), pH, and cell passage number .
- SAR Analysis: Compare substituent effects (e.g., bromo vs. chloro analogs) to isolate structural contributors to activity .
- Meta-Analysis: Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .
Advanced: What strategies improve the compound's pharmacokinetic profile for in vivo studies?
Answer:
- Lipinski’s Rule Compliance: Modify logP (<5) via pro-drug approaches (e.g., esterification of the benzamide) .
- Metabolic Stability: Incubate with liver microsomes to identify vulnerable sites (e.g., thiazole ring oxidation) and introduce blocking groups .
- Solubility Enhancement: Use co-solvents (PEG 400) or nanoformulation (liposomes) for better bioavailability .
Basic: How to troubleshoot low yields during the final amide coupling step?
Answer:
- Activation Reagents: Switch from DCC to HATU for improved coupling efficiency .
- Solvent Selection: Use DMF or THF for better solubility of intermediates .
- Byproduct Removal: Add scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted acid chloride .
Advanced: How can structural analogs inform the design of derivatives with enhanced selectivity?
Answer:
- Bioisosteric Replacement: Substitute bromo with trifluoromethoxy (improves metabolic stability) or cyano (enhances H-bonding) .
- Fragment-Based Design: Use X-ray co-crystal structures to guide additions (e.g., methyl groups to fill hydrophobic pockets) .
- Click Chemistry: Introduce triazole rings via CuAAC reactions to diversify the ethyl linker .
Basic: What safety protocols are essential when handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
